molecular formula C18H20N2O3S B2864421 3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 384349-48-8

3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2864421
CAS No.: 384349-48-8
M. Wt: 344.43
InChI Key: IFXFCNKXWCGCQP-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole is a complex organic compound characterized by its unique molecular structure. This compound features a pyrazole ring substituted with various functional groups, including methoxyphenyl, methylsulfonyl, and p-tolyl groups. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative. The pyrazole ring is then functionalized with the appropriate substituents through subsequent reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often employed to optimize yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe in biochemical studies to investigate enzyme activities and binding interactions.

  • Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific signaling cascades, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)propionic acid

  • Mequinol (4-Methoxyphenol)

  • 2-Propenoic acid, 3-(4-methoxyphenyl)-

Uniqueness: 3-(4-Methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-4-6-15(7-5-13)18-12-17(19-20(18)24(3,21)22)14-8-10-16(23-2)11-9-14/h4-11,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXFCNKXWCGCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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